![molecular formula C23H22N2O3S B2729464 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-58-1](/img/structure/B2729464.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, also known as Oprea1_169324, primarily targets the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Oprea1_169324 interacts with its target, the DprE1 protein, by binding to its active site . This interaction inhibits the function of DprE1, thereby affecting the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The action of Oprea1_169324 affects the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis . By inhibiting the DprE1 protein, Oprea1_169324 disrupts the normal functioning of these pathways, leading to the death of the bacteria .
Result of Action
The molecular and cellular effects of Oprea1_169324’s action include the inhibition of the DprE1 protein and disruption of the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis . This results in the death of the bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Oprea1_169324 are largely defined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found that benzothiazole derivatives, like Oprea1_169324, have shown promising anti-tubercular activity . This suggests that Oprea1_169324 may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Oprea1_169324 has been found to have significant effects on various types of cells and cellular processes. For example, benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis, suggesting that Oprea1_169324 may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-8-10-25(11-9-14)12-16-19(26)7-6-15-21(27)17(13-28-22(15)16)23-24-18-4-2-3-5-20(18)29-23/h2-7,13-14,26H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCMOHWSWARZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
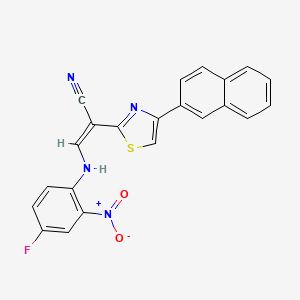

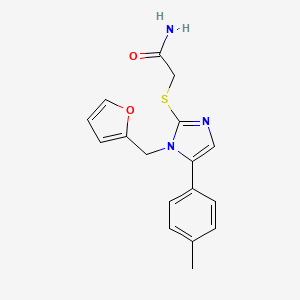
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2729387.png)
![2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2729391.png)

![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine](/img/structure/B2729393.png)
![2,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2729395.png)
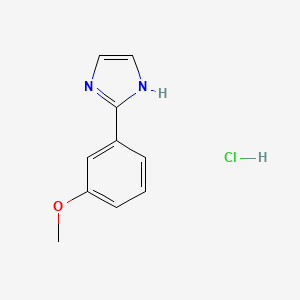
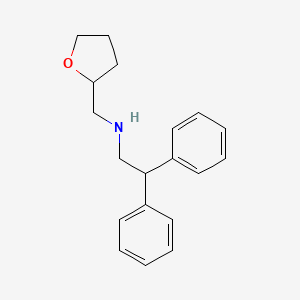
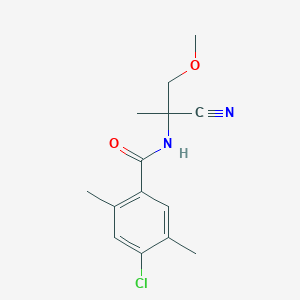
![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)
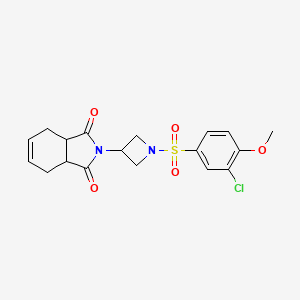
![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)
